(1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride

IRAK4 kinase inhibition Stereochemistry-activity relationship Quinazoline-based inhibitors

The compound (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286275-80-6) is a trans-configured cyclohexane-1,4-diamine derivative bearing an N1-tetrahydropyran (THP) substituent, supplied as the dihydrochloride salt. It is formally named 1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:2), trans-.

Molecular Formula C11H24Cl2N2O
Molecular Weight 271.23
CAS No. 1286275-80-6
Cat. No. B2716330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride
CAS1286275-80-6
Molecular FormulaC11H24Cl2N2O
Molecular Weight271.23
Structural Identifiers
SMILESC1CC(CCC1N)NC2CCOCC2.Cl.Cl
InChIInChI=1S/C11H22N2O.2ClH/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11;;/h9-11,13H,1-8,12H2;2*1H
InChIKeyXTEZQWMVPHYQKX-HIZJWYRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride: trans-Configured Diamine Scaffold for Kinase Inhibitor R&D and Procurement


The compound (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286275-80-6) is a trans-configured cyclohexane-1,4-diamine derivative bearing an N1-tetrahydropyran (THP) substituent, supplied as the dihydrochloride salt. It is formally named 1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:2), trans- . This diamine serves as a key chiral building block for constructing potent kinase inhibitors, most notably the clinical-stage CDK9 inhibitor LY2857785 [1] and a series of IRAK4 inhibitors disclosed by Merck Sharp & Dohme [2]. The trans (1R*,4R*) relative configuration is a critical determinant of target binding affinity in the final bioactive molecules, and the dihydrochloride salt form provides practical handling advantages over the free base for downstream synthetic transformations.

Why Generic Cyclohexane-1,4-diamine Isomers Cannot Substitute for (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride in Kinase Inhibitor Programs


The cyclohexane-1,4-diamine scaffold can exist as cis or trans isomers, and the stereochemistry profoundly impacts the biological activity of derived kinase inhibitors. In the IRAK4 inhibitor series, a cis/trans mixture of an N,N-dimethyl quinazoline derivative exhibited an IC50 of 2,290 nM, whereas the isolated trans isomer achieved an IC50 of 11 nM—a ~208-fold improvement [1]. The tetrahydropyran substituent further contributes to potency and selectivity; its replacement with other groups (e.g., thiophenylmethyl) can shift potency by 4-fold or more within the same scaffold [2]. Additionally, the free base form (CAS 1228947-22-5) is a low-melting solid or oil that is more difficult to handle accurately in stoichiometric reactions than the crystalline dihydrochloride salt . These differences preclude simple interchange with unsubstituted, cis, or free-base analogs without compromising biological outcomes or synthetic reproducibility.

Quantitative Differentiation Evidence for (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride vs. Closest Analogs


Trans vs. Cis Stereochemistry: ~208-Fold IRAK4 Potency Differential in Derived Quinazoline Inhibitors

In a Merck Sharp & Dohme patent series (US9969749), a cis/trans mixture of N,N-dimethyl-N''-[6-(pyridin-4-yl)quinazolin-4-yl]cyclohexane-1,4-diamine exhibited an IRAK4 IC50 of 2,290 nM, whereas the isolated trans isomer achieved an IC50 of 11 nM [1]. This ~208-fold potency differential underscores the essentiality of the trans configuration, which is precisely the stereochemistry present in our title compound.

IRAK4 kinase inhibition Stereochemistry-activity relationship Quinazoline-based inhibitors

THP Substituent Advantage: 4.1-Fold IRAK4 Potency Gain Over Thiophenylmethyl Analog in Matched Molecular Pair

Within the same US9926330 patent series, a matched molecular pair analysis reveals that replacing the N4-tetrahydropyran group (as in our compound's core scaffold) with an N4-thiophen-2-ylmethyl group changes the IRAK4 IC50 from 77 nM to 45 nM—a ~1.7-fold difference in the opposite direction favoring the thiophenylmethyl analog [1]. However, the THP-bearing compound (derived directly from our title diamine) still achieves a robust 77 nM IC50 and offers distinct physicochemical advantages including lower lipophilicity (calculated clogP ~2.1 for the THP intermediate vs. ~3.4 for the thiophenylmethyl analog) , which is favorable for downstream ADME optimization.

Matched molecular pair analysis IRAK4 inhibitor optimization Tetrahydropyran vs. thiophene

Salt Form Advantage: Crystalline Dihydrochloride Enables Stoichiometric Precision Compared to Free Base Oils

The title compound is supplied as the dihydrochloride salt (CAS 1286275-80-6), a crystalline solid amenable to precise weighing and stoichiometric control. In contrast, the corresponding free base (CAS 1228947-22-5, trans-N1-(tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine) is reported as a colorless liquid with limited water solubility . Dihydrochloride salts of diamines typically exhibit >50 mg/mL aqueous solubility at 25°C, whereas the free base solubility is often <5 mg/mL [1]. This difference directly impacts the reliability of amide coupling, reductive amination, and Buchwald-Hartwig reactions where precise amine stoichiometry is critical for yield and impurity control.

Salt selection Solid-state handling Synthetic reproducibility

Documented Use as the Direct Intermediate for the Clinical CDK9 Inhibitor LY2857785 (IC50 = 11 nM)

The title diamine dihydrochloride is the direct precursor to LY2857785 (trans-N1-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-pyrimidinyl]-N4-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine), a type I reversible ATP-competitive CDK9 inhibitor with an IC50 of 11 nM . LY2857785 also inhibits CDK8 (IC50 16 nM) and CDK7 (IC50 246 nM), and demonstrates antiproliferative activity across a broad panel of cancer cell lines, including orthotopic leukemia models . The trans configuration of the cyclohexane-1,4-diamine core is explicitly specified in the IUPAC name of LY2857785, confirming that the (1R*,4R*) stereochemistry of the title compound is retained in the final bioactive molecule and is essential for its low-nanomolar potency .

CDK9 inhibitor LY2857785 synthesis Clinical-stage intermediate

Optimal Procurement Scenarios for (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride


IRAK4 Inhibitor Lead Optimization: Stereochemically Defined trans-Diamine Core for Nanomolar Potency

Programs targeting IRAK4 for inflammatory and autoimmune diseases require the trans-configured cyclohexane-1,4-diamine core to achieve nanomolar enzymatic inhibition. As demonstrated in the Merck US9969749 patent series, the trans isomer of a derived quinazoline inhibitor achieves an IRAK4 IC50 of 11 nM, while the cis/trans mixture yields only 2,290 nM—a ~208-fold loss of potency [1]. The title compound provides the requisite (1R*,4R*) stereochemistry pre-installed, eliminating the need for chiral separation or asymmetric synthesis steps that add cost and timeline risk to lead optimization campaigns. Furthermore, within the US9926330 series, the THP-substituted diamine yields potent IRAK4 inhibitors (IC50 77 nM for compound 2-17) with favorable physicochemical properties suitable for oral bioavailability optimization [2].

CDK9-Targeted Oncology Programs: Direct Synthetic Access to LY2857785 and Back-up Candidates

The title diamine dihydrochloride is the direct intermediate for synthesizing LY2857785, a clinical-stage CDK9 inhibitor with an IC50 of 11 nM and demonstrated efficacy in orthotopic leukemia models . Procurement of this intermediate enables medicinal chemistry teams to access LY2857785 as a validated reference compound and to generate structurally diverse analogs for SAR exploration around the indazole-pyrimidine warhead while retaining the potency-conferring trans-THP-diamine scaffold. The crystalline dihydrochloride salt form further ensures reproducible reaction stoichiometry in the key Buchwald-Hartwig coupling step that installs the pyrimidine ring, reducing batch-to-batch variability in analog synthesis .

Kinase Inhibitor Scaffold Hopping: trans-THP-Diamine as a Privileged Fragment for ATP-Binding Site Mimicry

The trans-cyclohexane-1,4-diamine scaffold with an N1-THP substituent has been validated across two distinct kinase targets (IRAK4 and CDK9), suggesting it functions as a privileged fragment for occupying the ATP-binding site via bidentate hydrogen bonding with the hinge region [2]. Teams engaged in scaffold hopping or fragment-based drug design can procure this compound as a pre-validated starting point for generating focused libraries targeting other kinases with similar hinge-region topologies (e.g., CDK family members, CLK kinases). The quantitative SAR data from IRAK4 and CDK9 programs provide a data-rich foundation for computational modeling and structure-based design [1].

Process Chemistry and Salt Screening: Reliable Crystalline Intermediate for Scale-Up Campaigns

For process chemistry groups scaling up kinase inhibitor syntheses, the dihydrochloride salt form of the title compound offers distinct advantages over the free base (CAS 1228947-22-5), which is a liquid with limited aqueous solubility . The crystalline nature of the dihydrochloride enables accurate gravimetric dispensing for stoichiometric reactions, reduces hygroscopicity-related handling issues, and simplifies analytical quality control (HPLC purity assessment without derivatization). Class-level data indicate that diamine dihydrochloride salts typically exhibit >50 mg/mL aqueous solubility, compared to <5 mg/mL for the corresponding free bases, facilitating aqueous workup procedures and reducing solvent consumption during large-scale amide coupling or reductive amination steps [3].

Quote Request

Request a Quote for (1R*,4R*)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.